6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid belongs to the quinolone family, specifically the 4-hydroxy-2-quinolone subclass. [] These compounds are characterized by a 1,2-dihydroquinoline core structure with a carboxylic acid group at position 3 and a hydroxyl group at position 4. [] The presence of fluorine at position 6 introduces unique electronic properties that can influence the molecule's reactivity and interactions.
C1=CC2=C(C=C1F)C=C(C(=O)N2)C(=O)O.The synthesis of 6-fluoro-2-hydroxyquinoline-3-carboxylic acid can be achieved through several methods:
The molecular structure of 6-fluoro-2-hydroxyquinoline-3-carboxylic acid features:
6-Fluoro-2-hydroxyquinoline-3-carboxylic acid participates in several chemical reactions:
The primary mechanism of action for 6-fluoro-2-hydroxyquinoline-3-carboxylic acid involves inhibition of bacterial type II DNA topoisomerases, specifically:
The compound inhibits these enzymes by blocking their subunit A, disrupting DNA replication and transcription processes in bacteria. This inhibition leads to bactericidal effects, making it a candidate for antibiotic development.
The compound is sensitive to air, which may affect its stability during storage and application. Understanding its pharmacokinetics is crucial for optimizing dosage forms .
The melting point, boiling point, and other thermodynamic properties are critical for practical applications but require specific experimental determination .
6-Fluoro-2-hydroxyquinoline-3-carboxylic acid has several significant applications:
The 6-fluoro-2-hydroxyquinoline-3-carboxylic acid scaffold demonstrates exceptional versatility in targeting nucleic acid architectures:
1.1. Metal Chelation-Dependent Mechanisms
1.2. Direct Nucleic Acid Interactions
1.3. Antimicrobial and Antiparasitic Applications
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0